N6,N6-Dimethyladenosine
CAS No.: 2620-62-4
Cat. No.: VC20762498
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2620-62-4 |
---|---|
Molecular Formula | C12H17N5O4 |
Molecular Weight | 295.29 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Standard InChI Key | WVGPGNPCZPYCLK-WOUKDFQISA-N |
Isomeric SMILES | CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
N6,N6-Dimethyladenosine (m6,6A) is a dimethylated adenosine derivative where two methyl groups are attached to the N6 position of the adenine base. This RNA modification is implicated in critical biological processes, including ribosomal biogenesis and tRNA stability, and has been identified in mammals, plants, and yeast. Below is a structured analysis of its properties, biosynthesis, functions, and research findings.
Biosynthesis and Degradation
The formation and removal of m6,6A are enzymatically regulated:
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Methyltransferases: TRMT6/61A catalyzes m6,6A formation in tRNA .
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Demethylases: ALKBH3 removes methyl groups from m6,6A, indicating dynamic regulation .
This reversible modification suggests a regulatory role akin to other RNA modifications like m6A .
Biological Functions
Ribosomal Biogenesis
m6,6A is conserved in human 18S rRNA and is critical for ribosome assembly and function . Loss of this modification disrupts ribosomal RNA processing, impairing protein synthesis.
tRNA Stability
In tRNA, m6,6A at position 58 stabilizes tertiary structure, preventing degradation and ensuring translational fidelity .
Research Findings
Tissue Distribution
Quantitative analyses reveal m6,6A levels vary across mammalian tissues:
Tissue/Cell Type | m6,6A Abundance (% of total adenosine) | Reference |
---|---|---|
Liver | 0.047% | |
Brain | 0.032% | |
Cultured HeLa Cells | 0.0049% |
Enzymatic Regulation
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TRMT6/61A knockdown reduces m6,6A levels, impairing tRNA stability .
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ALKBH3 overexpression decreases m6,6A, linking demethylation to RNA turnover .
Clinical and Evolutionary Significance
While direct disease associations remain understudied, m6,6A’s role in tRNA and rRNA suggests broad implications:
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Evolutionary Conservation: Presence in eukaryotes, archaea, and bacteria underscores its functional importance .
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Therapeutic Potential: Targeting m6,6A regulators (e.g., ALKBH3) could modulate translation in cancers or metabolic disorders .
Challenges and Future Directions
Current limitations include the lack of high-resolution mapping techniques for m6,6A and insufficient data on its interactome. Advances in epitranscriptomic profiling and CRISPR-based screens may elucidate its roles in development and disease .
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